molecular formula C8H9ClN2O3 B8028360 3-Chloro-5-nitro-2-(propan-2-yloxy)pyridine

3-Chloro-5-nitro-2-(propan-2-yloxy)pyridine

Cat. No.: B8028360
M. Wt: 216.62 g/mol
InChI Key: QPXJXVCEKKUHQE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-nitro-2-(propan-2-yloxy)pyridine typically involves the nitration of 3-chloro-2-(propan-2-yloxy)pyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds as follows:

    Starting Material: 3-Chloro-2-(propan-2-yloxy)pyridine

    Reagents: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4)

    Conditions: Controlled temperature (usually below 50°C)

The nitration reaction introduces a nitro group at the 5-position of the pyridine ring, yielding this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-nitro-2-(propan-2-yloxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or thiols, solvents like ethanol or methanol, and mild heating.

    Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Reduction: 3-Chloro-5-amino-2-(propan-2-yloxy)pyridine.

    Oxidation: Corresponding carbonyl compounds.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-nitro-2-(methoxy)pyridine
  • 3-Chloro-5-nitro-2-(ethoxy)pyridine
  • 3-Chloro-5-nitro-2-(butoxy)pyridine

Uniqueness

3-Chloro-5-nitro-2-(propan-2-yloxy)pyridine is unique due to the presence of the isopropoxy group, which imparts distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

3-chloro-5-nitro-2-propan-2-yloxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O3/c1-5(2)14-8-7(9)3-6(4-10-8)11(12)13/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXJXVCEKKUHQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=N1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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